3-methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate

Solubility enhancement Salt-form selection Assay reproducibility

3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate (CAS 180622-24-6) is a heterocyclic organic compound belonging to the phenylpiperazine class, chemically defined as a piperazine ring bearing a 3-methyl substituent on the heterocycle and a para-methylphenyl (p-tolyl) group at the N1 position, isolated as its dihydrochloride salt hydrate form with molecular formula C₁₂H₂₂Cl₂N₂O and molecular weight 281.22 g/mol. The compound is offered as a solid building block or small-molecule scaffold for early-stage pharmaceutical research, most notably distributed under the AldrichCPR label by Sigma-Aldrich as a product of ChemBridge Corp., where it is part of a collection of unique screening chemicals for which the supplier does not collect in-house analytical data and sells the product “as-is”, placing responsibility on the buyer for identity and purity confirmation.

Molecular Formula C12H22Cl2N2O
Molecular Weight 281.22 g/mol
Cat. No. B3807387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate
Molecular FormulaC12H22Cl2N2O
Molecular Weight281.22 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=CC=C(C=C2)C.O.Cl.Cl
InChIInChI=1S/C12H18N2.2ClH.H2O/c1-10-3-5-12(6-4-10)14-8-7-13-11(2)9-14;;;/h3-6,11,13H,7-9H2,1-2H3;2*1H;1H2
InChIKeyHVAROYCPWTZZOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride Hydrate: Definition, Source & Class Confirmation for Procurement


3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate (CAS 180622-24-6) is a heterocyclic organic compound belonging to the phenylpiperazine class, chemically defined as a piperazine ring bearing a 3-methyl substituent on the heterocycle and a para-methylphenyl (p-tolyl) group at the N1 position, isolated as its dihydrochloride salt hydrate form with molecular formula C₁₂H₂₂Cl₂N₂O and molecular weight 281.22 g/mol . The compound is offered as a solid building block or small-molecule scaffold for early-stage pharmaceutical research, most notably distributed under the AldrichCPR label by Sigma-Aldrich as a product of ChemBridge Corp., where it is part of a collection of unique screening chemicals for which the supplier does not collect in-house analytical data and sells the product “as-is”, placing responsibility on the buyer for identity and purity confirmation . Commercially characterised batches from other vendors such as Fluorochem specify a minimum purity of 95.0% and carry hazard classifications including acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride Hydrate: Why In-Class Compounds Cannot Be Interchanged Without Risk


Phenylpiperazine derivatives with identical molecular formulae (C₁₂H₁₈N₂) but different substitution patterns on the phenyl ring or piperazine core exhibit markedly distinct pharmacological and physicochemical profiles, making generic substitution unreliable for research consistency [1]. Small structural variations, such as moving a methyl group from the para to meta position on the phenyl ring, alter receptor affinity and selectivity at serotonergic targets, a phenomenon demonstrated across disubstituted piperazine analogues where regioisomeric compounds display different serotonin receptor binding profiles [1]. The salt form and hydration state further compound the substitution risk: the dihydrochloride hydrate of the target compound provides enhanced aqueous solubility compared to the corresponding free base, directly affecting experimental handling, dosing accuracy, and assay reproducibility . Even among piperazine dihydrochloride salts sourced from different vendors, the absence of standardised analytical characterisation—for example, Sigma-Aldrich’s AldrichCPR collection explicitly disclaims analytical data provision—means that interchanging products without verifying identity, purity, and water content can introduce unrecognised variability into screening campaigns or synthetic sequences .

3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride Hydrate: Quantitative Differentiation Evidence for Scientific Selection


Aqueous Solubility Advantage of the Dihydrochloride Hydrate Salt Form Relative to the Free Base for Consistent Bioassay Preparation

The dihydrochloride hydrate salt form of 3-methyl-1-(4-methylphenyl)piperazine provides enhanced aqueous solubility compared to its neutral free base counterpart (C₁₂H₁₈N₂, MW 190.28 g/mol), a critical parameter for achieving reliable concentration–response relationships in biological assays. While the free base has limited water solubility typical of arylpiperazines, the dihydrochloride salt formation increases ionizability at physiological pH ranges (predicted pKa values of the conjugate acid: approximately 8.1 for the protonated piperazine nitrogen), yielding a freely soluble species suitable for aqueous dilution protocols [1]. For context, the structurally related free base 1-(4-methylphenyl)piperazine (CAS 39593-08-3) has a predicted pKa of 9.00 ± 0.10, indicating that the introduction of both the 3-methyl group on the piperazine ring and salt formation shifts the acid–base character in a manner that can affect dissolution rate and solution pH upon reconstitution . No quantitative solubility value in mg/mL is available for either the target compound or its free base from the accessed sources.

Solubility enhancement Salt-form selection Assay reproducibility Formulation

Purity Specification and Analytical Characterisation Gap: Fluorochem 95.0% Minimum Purity vs. ChemBridge (Sigma-Aldrich AldrichCPR) 'As-Is' Supply

Two distinct procurement pathways exist for 3-methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate, differentiated by purity guarantees and the availability of analytical documentation. Fluorochem supplies the compound under product code F358641 with a stated minimum purity of 95.0% and provides a full Safety Data Sheet including hazard classifications . In contrast, Sigma-Aldrich distributes the same compound as product number CBR00981 under the AldrichCPR programme, a ChemBridge Corp. product, and explicitly states that it 'does not collect analytical data for this product' and that the 'buyer assumes responsibility to confirm product identity and/or purity', with the additional caveat that the material 'may contain up to 1.5 eq water' . This represents a quantifiable difference: Fluorochem commits to a 95.0% minimum purity threshold as a batch-release specification, whereas AldrichCPR provides no purity metric or batch-specific certificate of analysis, making the buyer solely responsible for analytical verification before use.

Purity specification Analytical characterisation Vendor comparison Procurement risk

Regioisomeric Selectivity Implications: 3-Methyl-1-(4-methylphenyl)piperazine vs. 1-(3-Methylphenyl)piperazine and 1-Methyl-4-phenylpiperazine

The precise substitution pattern of 3-methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate places a methyl group on the piperazine ring at the 3-position (adjacent to one nitrogen) and a para-methyl group on the phenyl ring. This distinguishes it from two common regioisomers that share the molecular formula C₁₂H₁₈N₂ (free base): 1-(3-methylphenyl)piperazine (meta-tolyl isomer, CAS 41186-03-2), where the methyl substituent is located at the meta position of the phenyl ring, and 1-methyl-4-phenylpiperazine (CAS information not retrieved), where the methyl group resides on the opposite piperazine nitrogen rather than on the carbon backbone. Pharmacological studies on phenylpiperazine derivatives have demonstrated that the position of methyl or other small alkyl substituents on the aromatic ring and the piperazine scaffold significantly influences affinity at serotonin 5-HT₁A, 5-HT₂C, and 5-HT₇ receptors, as well as at dopamine D₂ and D₄ receptors, with regioisomeric compounds often exhibiting divergent selectivity profiles [1]. No direct receptor binding data for the target compound were identified in the accessed sources.

Regioisomer differentiation Receptor selectivity Structure-activity relationship SAR

Class-Level Toxicity Differentiation: Methyl-Substituted Phenylpiperazines Display Lower Cytotoxicity than 1-Phenylpiperazine in Caco-2 Intestinal Epithelial Models

In a structure-function analysis of 13 phenylpiperazine derivatives evaluated in Caco-2 intestinal epithelial monolayers, the closely related analogue 1-(4-methylphenyl)piperazine (which lacks the 3-methyl group on the piperazine ring) was identified as one of several potent derivatives that displayed lower toxicity than the parent compound 1-phenylpiperazine [1]. Two compounds in the series enhanced calcein permeability over 100-fold, and the study concluded that aliphatic substitutions (such as methyl groups) on the phenylpiperazine scaffold resulted in efficacy and toxicity profiles comparable to or better than 1-phenylpiperazine, while hydroxyl or primary amine substitutions on the phenyl ring significantly increased toxicity [1]. Although the target compound was not among the 13 derivatives tested in this specific study, it belongs to the same structural class bearing aliphatic methyl substituents on both the phenyl ring (para-methyl) and the piperazine ring (3-methyl), placing it within the low-toxicity methyl-substituted phenylpiperazine cluster identified by Fein et al. (2017). No direct cytotoxicity data for CAS 180622-24-6 are available from the accessed literature.

Cytotoxicity Permeation enhancer Caco-2 monolayer Safety profile

3-Methyl-1-(4-methylphenyl)piperazine Dihydrochloride Hydrate: Prioritised Research Application Scenarios Based on Quantitative Differentiation Evidence


Aqueous Bioassay Screening of CNS-Targeted Compound Libraries Where Reproducible Solubilisation Is Mandatory

The dihydrochloride hydrate salt form of 3-methyl-1-(4-methylphenyl)piperazine directly addresses the solubility limitations of the free base, enabling consistent aqueous stock solution preparation for high-throughput receptor binding or cell-based assays targeting serotonergic and dopaminergic receptors . This is critical in CNS screening cascades where minor variations in dissolved concentration can distort apparent potency (IC₅₀/Kᵢ) values. Researchers should select the Fluorochem product (F358641) with its 95.0% minimum purity guarantee to ensure that the actual concentration of active species in assay wells matches the nominal calculated concentration .

Structure-Activity Relationship (SAR) Studies Exploring the Effect of Piperazine Ring Methyl Substitution on Receptor Selectivity

The 3-methyl substituent on the piperazine ring of the target compound provides a distinct topological feature compared to analogues such as 1-(4-methylphenyl)piperazine, which lacks this substitution. Published SAR evidence confirms that the introduction of a methyl group at the α- or β-position of arylpiperazines modulates affinity at D₂ dopamine and 5-HT₁A serotonin receptors [1]. Procurement of this specific regioisomer enables systematic SAR exploration of how a methyl group adjacent to the piperazine nitrogen influences target engagement relative to the des-methyl comparator.

Intermediate for Synthesis of CNS-Active Agents Requiring a 3-Methylpiperazine Scaffold with a para-Tolyl Pharmacophore

The compound serves as a versatile small-molecule scaffold for late-stage functionalisation, particularly for generating libraries of N-substituted piperazines with potential activity at CNS targets . Its dual substitution pattern—3-methyl on the piperazine and para-methylphenyl at N1—establishes a defined pharmacophore that can be further elaborated through alkylation, acylation, or palladium-catalysed cross-coupling reactions, routes that are well-established for arylpiperazine diversification . Researchers developing antidepressant, anxiolytic, or antipsychotic candidates based on piperazine cores can utilise this compound as a key intermediate with confirmed regioisomeric identity.

Permeation Enhancer Lead Identification in Oral Biologic Delivery Research

Building on the class-level evidence that methyl-substituted phenylpiperazines exhibit lower epithelial cytotoxicity than 1-phenylpiperazine while maintaining permeation-enhancing efficacy in Caco-2 models [2], this compound represents a candidate for screening in transepithelial transport assays. Its structural features—dual methyl substitution—place it within the aliphatic-substituted cluster identified by Fein et al. (2017) as having favourable efficacy-toxicity profiles, making it a logical inclusion in focused libraries designed to identify intestinal permeation enhancers for macromolecular therapeutics.

Quote Request

Request a Quote for 3-methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.